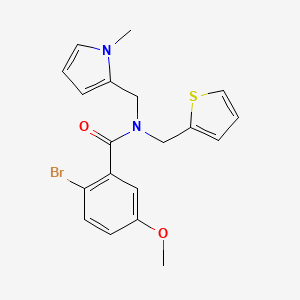

2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-methoxy-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2S/c1-21-9-3-5-14(21)12-22(13-16-6-4-10-25-16)19(23)17-11-15(24-2)7-8-18(17)20/h3-11H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCLLDGOSYYXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=C(C=CC(=C3)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide (CAS Number: 1286717-59-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHBrNOS, with a molecular weight of 419.3 g/mol. The structure includes a bromine atom, a methoxy group, a pyrrole moiety, and a thiophene group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNOS |

| Molecular Weight | 419.3 g/mol |

| CAS Number | 1286717-59-6 |

Biological Activity Overview

Research into the biological activity of this compound has indicated potential applications in various therapeutic areas, including antiviral and anticancer activities.

Antiviral Activity

Recent studies have highlighted the efficacy of similar heterocyclic compounds against various viral infections. For instance, derivatives containing pyrrole and thiophene moieties have shown promising results in inhibiting viral replication. Notably, compounds with structural similarities to this compound have demonstrated significant antiviral effects against viruses such as HIV and herpes simplex virus (HSV) .

Anticancer Activity

The compound's unique structure suggests potential interactions with tubulin and microtubules, which are critical targets in cancer therapy. Research has indicated that compounds designed to stabilize microtubules can inhibit cancer cell proliferation effectively. For example, studies on similar benzamide derivatives have reported IC values indicating potent cytotoxic effects against various cancer cell lines .

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with the viral life cycle by inhibiting key enzymes or viral entry into host cells.

- Microtubule Stabilization : By binding to tubulin, the compound may prevent the depolymerization of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The presence of heterocycles often allows for interaction with various signaling pathways involved in cell growth and survival.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

- Antiviral Efficacy : A study demonstrated that similar pyrrole-based compounds showed an EC of 3.98 μM against HIV type 1, indicating strong antiviral potential .

- Cytotoxicity Against Cancer Cells : In vitro studies on related benzamide derivatives revealed IC values ranging from 10 to 50 μM against various cancer cell lines, suggesting that structural modifications can enhance anticancer activity .

- Stabilization of Microtubules : Research on microtubule-stabilizing agents has shown that certain benzamide derivatives can inhibit tumor growth in vivo, providing a rationale for further investigation into this compound's therapeutic potential .

Scientific Research Applications

Structure and Composition

The molecular formula of 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 396.32 g/mol. The compound features a bromine atom, a methoxy group, and a thiophene moiety, contributing to its unique chemical behavior and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives demonstrate their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative pathogens. This suggests that the compound may possess similar antimicrobial capabilities, making it a candidate for further investigation in drug development aimed at combating resistant bacterial infections .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives containing thiophene and pyrrole structures have shown promising results against various cancer cell lines, including breast cancer and leukemia . The mechanism often involves the induction of apoptosis in cancer cells or inhibition of key signaling pathways associated with tumor growth.

Neuroprotective Effects

There is emerging evidence that certain derivatives of pyrrole compounds can provide neuroprotective benefits. The presence of the pyrrole ring may enhance interaction with neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from oxidative stress . This opens avenues for exploring this compound in neurodegenerative disease models.

Case Study 1: Synthesis and Antimicrobial Evaluation

A study focused on synthesizing related thiophene derivatives demonstrated their antimicrobial efficacy against resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. The synthesized compounds were subjected to minimum inhibitory concentration (MIC) assays, revealing significant activity comparable to established antibiotics .

Case Study 2: Anticancer Screening

In another study, compounds bearing similar structural motifs were tested against human breast adenocarcinoma cell lines (MCF7). The results indicated that specific substitutions on the benzamide moiety significantly enhanced anticancer activity. These findings suggest that modifications to the structure of this compound could lead to improved therapeutic agents .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-bromo-5-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzamide?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Bromination and methoxylation of the benzamide core using reagents like NBS (N-bromosuccinimide) and NaOMe in anhydrous DMF.

- Step 2 : Introduction of the pyrrole and thiophene moieties via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalysts under inert conditions).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key Challenges : Steric hindrance from the dual N-substituents (pyrrole and thiophene groups) necessitates optimized reaction temperatures (60–80°C) and prolonged reaction times (24–48 hrs).

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons in thiophene/pyrrole regions).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 447.2 Da).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound’s polymorphic forms?

- Strategy :

- X-ray Diffraction : Use SHELXL for small-molecule refinement, focusing on resolving disordered regions (e.g., thiophene-methyl group rotamers) .

- Validation Tools : Apply PLATON (ADDSYM) to check for missed symmetry and RIGU to validate hydrogen-bonding networks .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of enzymatic inhibition?

- Kinetic Assays : Use stopped-flow spectrophotometry to measure inhibition constants (Kᵢ) against target enzymes (e.g., viral RNA polymerases).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

- Molecular Dynamics (MD) Simulations : Pair with crystallographic data to model interactions between the bromine atom and enzyme active sites (e.g., halogen bonding with His residues) .

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

- Reagent Optimization : Replace traditional Pd catalysts with Buchwald-Hartwig precatalysts (e.g., Pd-XPhos) to enhance C–N coupling efficiency.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reaction rate and byproduct formation.

- In Situ Monitoring : Use LC-MS to identify intermediates and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in cancer cell lines?

- Root Cause Analysis : Variability may arise from:

- Assay Conditions : Differences in serum concentration (e.g., 5% FBS vs. 10% FBS) affecting compound solubility.

- Cell Line Heterogeneity : MDA-MB-231 (triple-negative breast cancer) vs. HeLa (cervical cancer) differing in efflux pump expression.

- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., doxorubicin) in dose-response curves .

Methodological Recommendations

Q. What strategies improve the compound’s stability in aqueous buffers for long-term bioassays?

- Formulation : Use cyclodextrin-based encapsulation to reduce hydrolysis of the benzamide bond.

- Buffer Additives : Include 0.1% BSA to prevent nonspecific adsorption to microplate surfaces .

Q. How can computational models predict the impact of substituent modifications on bioactivity?

- QSAR Studies : Train models using datasets of analogous benzamide derivatives (e.g., replacing bromine with chlorine or methoxy with ethoxy).

- Docking Simulations : Use AutoDock Vina to prioritize substituents that enhance binding to viral protease pockets (e.g., increased hydrophobic contact surface) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.